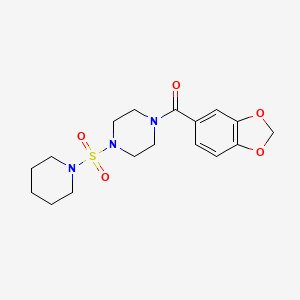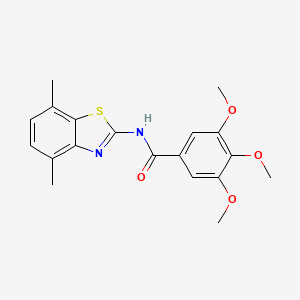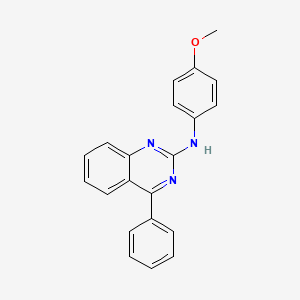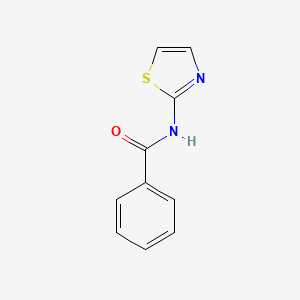
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine (1-(2H-1,3-BCP)-4-(PPSP)) is a synthetic compound that has been studied for its potential as an active pharmaceutical ingredient (API) and as a drug delivery system. In recent years, 1-(2H-1,3-BCP)-4-(PPSP) has been the focus of much scientific research due to its unique properties and potential applications. The following paper will discuss the synthesis method of 1-(2H-1,3-BCP)-4-(PPSP), its mechanisms of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
科学的研究の応用
1-(2H-1,3-BCP)-4-(PPSP) has been studied for its potential as an active pharmaceutical ingredient (1-(2H-1,3-benzodioxole-5-carbonyl)-4-(piperidine-1-sulfonyl)piperazine) and as a drug delivery system. 1-(2H-1,3-BCP)-4-(PPSP) has been shown to have high solubility, low toxicity, and high stability, making it an attractive candidate for drug delivery applications. Additionally, 1-(2H-1,3-BCP)-4-(PPSP) has been studied for its potential in the development of novel therapeutic agents for the treatment of various diseases and disorders.
作用機序
1-(2H-1,3-BCP)-4-(PPSP) has been shown to interact with various biological targets, including enzymes, receptors, and transporters, resulting in a variety of biological effects. For example, 1-(2H-1,3-BCP)-4-(PPSP) has been shown to modulate the activity of the enzyme cyclooxygenase-2 (COX-2), resulting in the inhibition of inflammation. Additionally, 1-(2H-1,3-BCP)-4-(PPSP) has been shown to interact with the serotonin transporter (SERT), resulting in the inhibition of serotonin reuptake and the enhancement of serotonin release.
Biochemical and Physiological Effects
1-(2H-1,3-BCP)-4-(PPSP) has been studied for its potential in the treatment of various diseases and disorders. Its effects on the body have been studied in vitro and in vivo. In vitro studies have shown that 1-(2H-1,3-BCP)-4-(PPSP) has anti-inflammatory, anti-oxidant, and anti-cancer activities. In vivo studies have shown that 1-(2H-1,3-BCP)-4-(PPSP) has anti-inflammatory, anti-oxidant, anti-diabetic, and anti-depressant activities.
実験室実験の利点と制限
1-(2H-1,3-BCP)-4-(PPSP) has several advantages for use in laboratory experiments. It is relatively easy to synthesize, has low toxicity, and is highly stable. Additionally, 1-(2H-1,3-BCP)-4-(PPSP) has a wide range of potential applications, making it a versatile compound for laboratory experiments. However, 1-(2H-1,3-BCP)-4-(PPSP) also has some limitations. It is not water-soluble, making it difficult to use in certain types of experiments. Additionally, 1-(2H-1,3-BCP)-4-(PPSP) is not approved for human use, so it must be used with caution in laboratory experiments.
将来の方向性
1-(2H-1,3-BCP)-4-(PPSP) has potential for use in a variety of applications. Future research should focus on further elucidating the mechanisms of action of 1-(2H-1,3-BCP)-4-(PPSP) and exploring its potential in the development of novel therapeutic agents. Additionally, further research should be conducted on the synthesis of 1-(2H-1,3-BCP)-4-(PPSP) and its potential for use in drug delivery systems. Finally, further research should be conducted on the safety and efficacy of 1-(2H-1,3-BCP)-4-(PPSP) for use in humans.
合成法
1-(2H-1,3-BCP)-4-(PPSP) is synthesized via a two-step reaction. The first step involves the reaction of 1-(2H-1,3-benzodioxole-5-carbonyl)piperazine (1-(2H-1,3-BDP)) with 4-(piperidine-1-sulfonyl)chloride (PPSCl) in the presence of a base. The resulting product is 1-(2H-1,3-BCP)-4-(PPSP). The second step involves the reduction of the sulfonyl group to a sulfide group using a reducing agent such as sodium borohydride (NaBH4).
特性
IUPAC Name |
1,3-benzodioxol-5-yl-(4-piperidin-1-ylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O5S/c21-17(14-4-5-15-16(12-14)25-13-24-15)18-8-10-20(11-9-18)26(22,23)19-6-2-1-3-7-19/h4-5,12H,1-3,6-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWHMEPFZJMCOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B6417161.png)
![3-methyl-7-[(3-methylphenyl)methyl]-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417162.png)

![1-(3-chlorophenyl)-5-[(3-fluorophenyl)methyl]-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6417177.png)
![1-[2-(methylsulfanyl)benzoyl]-4-phenylpiperazine](/img/structure/B6417178.png)
![N-[2,6-bis(propan-2-yl)phenyl]furan-2-carboxamide](/img/structure/B6417181.png)

![1-benzyl-2-[(4-methoxyphenoxy)methyl]-1H-1,3-benzodiazole](/img/structure/B6417192.png)

![2-[(diethylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B6417200.png)
![methyl 4-{[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]methyl}benzoate](/img/structure/B6417204.png)
![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(propan-2-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6417211.png)
![8-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6417218.png)
![3-(2-ethoxyethyl)-9-(2-methoxy-5-methylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B6417220.png)
